Cas no 61312-84-3 (4-Nitrobenzyl acetoacetate)
4-Nitrobenzyl acetoacetate Chemical and Physical Properties
Names and Identifiers
-
- 4-Nitrobenzyl 3-oxobutanoate
- PNBATAT
- P-NITRO BENZYL ACETOACETATE
- PARA NITRO BENZYL ACETOACETATE
- 4-NITROBENZYL ACETOACETATE
- (4-nitrophenyl)methyl 3-oxobutanoate
- 2-NitroiMidazole
- Acetoacetic Acid 4-Nitrobenzyl Ester
- p-nitrobenzyl acetoacetate
- AK111412
- Butanoic acid, 3-oxo-, (4-nitrophenyl)methyl ester
- KSC493O5D
- Acetoacetic acid 4-nitrobenzyl
- KQPGVCMZXFBYMM-UHFFFAOYSA-N
- CN0012
- (4-Nitrophenyl)methyl-3-oxobutanoate
- FT-0640743
- AMY41282
- MFCD00799237
- CS-W012860
- SCHEMBL5765803
- A833153
- 61312-84-3
- DTXSID90375411
- N0875
- 3-trifluoromethylpropionanilide
- AS-15175
- AKOS015890400
- SY036167
- E78113
- DB-053836
- 4-Nitrobenzyl Acetylacetate; p-Nitrobenzyl 3-Oxobutanoate; p-Nitrobenzyl Acetoacetate
- 4-Nitrobenzyl acetoacetate
-
- MDL: MFCD00799237
- Inchi: 1S/C11H11NO5/c1-8(13)6-11(14)17-7-9-2-4-10(5-3-9)12(15)16/h2-5H,6-7H2,1H3
- InChI Key: KQPGVCMZXFBYMM-UHFFFAOYSA-N
- SMILES: O(C(CC(C)=O)=O)CC1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 237.06400
- Monoisotopic Mass: 237.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 89.2
Experimental Properties
- Color/Form: Yellow crystalline powder
- Density: 1.3±0.1 g/cm3
- Melting Point: 42.0 to 46.0 deg-C
- Boiling Point: 376.5°C at 760 mmHg
- Flash Point: 170.5±24.3 °C
- Refractive Index: 1.542
- PSA: 89.19000
- LogP: 2.14030
- λmax: 267(CH2Cl2)(lit.)
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
4-Nitrobenzyl acetoacetate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H341
- Warning Statement: P201-P202-P280-P308+P313-P405-P501
- Safety Instruction: H341
- Storage Condition:Store at room temperature
4-Nitrobenzyl acetoacetate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
4-Nitrobenzyl acetoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 023323-1g |
4-Nitrobenzyl acetoacetate |
61312-84-3 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 023323-25g |
4-Nitrobenzyl acetoacetate |
61312-84-3 | 95% | 25g |
£12.00 | 2022-03-01 | |
| Fluorochem | 023323-100g |
4-Nitrobenzyl acetoacetate |
61312-84-3 | 95% | 100g |
£34.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N119945-100g |
4-Nitrobenzyl acetoacetate |
61312-84-3 | 98% | 100g |
¥173.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N119945-5g |
4-Nitrobenzyl acetoacetate |
61312-84-3 | 98% | 5g |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N119945-500g |
4-Nitrobenzyl acetoacetate |
61312-84-3 | 98% | 500g |
¥594.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N119945-25g |
4-Nitrobenzyl acetoacetate |
61312-84-3 | 98% | 25g |
¥85.90 | 2023-09-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD13952-10g |
4-Nitrobenzyl 3-oxobutanoate |
61312-84-3 | 97% | 10g |
¥19.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD13952-25g |
4-Nitrobenzyl 3-oxobutanoate |
61312-84-3 | 97% | 25g |
¥24.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD13952-100g |
4-Nitrobenzyl 3-oxobutanoate |
61312-84-3 | 97% | 100g |
¥42.0 | 2024-04-18 |
4-Nitrobenzyl acetoacetate Suppliers
4-Nitrobenzyl acetoacetate Related Literature
-
Kamal Das,Swapan Majumdar RSC Adv. 2022 12 21493
-
Rasmita Barik,Joydev Halder,Samik Nanda Org. Biomol. Chem. 2019 17 8571
Additional information on 4-Nitrobenzyl acetoacetate
The Role of 4-Nitrobenzyl Acetoacetate (CAS No. 61312-84-3) in Modern Chemical and Biomedical Applications
4-Nitrobenzyl acetoacetate, identified by the CAS registry number 61312-84-3, is a versatile organic compound with a unique structural configuration that combines the functional groups of a nitro-substituted benzyl moiety and an acetoacetic ester. This compound is widely recognized for its dual role as both a synthetic intermediate and a functionalized scaffold in chemical and biomedical research. The nitro group at the para position on the benzene ring imparts significant electronic effects, enhancing its reactivity in various transformations while the acetoacetic ester provides ketone-like properties, enabling it to participate in aldol condensations and other carbonyl-based reactions. These characteristics make it an indispensable tool for designing bioactive molecules, particularly in drug discovery and materials science.
Recent advancements in synthetic methodologies have underscored the importance of optimizing the production of 4-nitrobenzyl acetoacetate. Researchers have explored greener approaches to synthesize this compound, such as using microwave-assisted techniques or heterogeneous catalysts to reduce energy consumption and waste generation. For instance, studies published within the last year demonstrate that employing palladium-on-carbon catalysts under solvent-free conditions achieves higher yields while maintaining purity standards critical for pharmaceutical applications. Such innovations align with global trends toward sustainable chemistry practices, ensuring scalability without compromising environmental stewardship.
In medicinal chemistry, this compound has emerged as a key component in constructing prodrugs with enhanced pharmacokinetic profiles. The benzyl ester group can be designed to undergo controlled hydrolysis under physiological conditions, releasing active pharmaceutical ingredients (APIs) at targeted sites. A notable application involves its use as a bioisosteric replacement for less stable functional groups in drug candidates. Recent investigations highlight its efficacy in stabilizing labile moieties during metabolic processes, thereby extending drug half-lives and improving bioavailability compared to traditional analogs.
The photochemical properties of 61312-84-3 have sparked interest in light-responsive drug delivery systems. The nitrobenzyl unit is known to undergo photolysis upon exposure to specific wavelengths, allowing precise temporal control over drug release. Collaborative studies between chemists and biomedical engineers have leveraged this property to develop stimuli-sensitive nanoparticles encapsulating anticancer agents. By incorporating 4-nitrobenzyl acetoacetate into polymer matrices, researchers achieved on-demand release mechanisms triggered by near-infrared light, minimizing off-target effects while maximizing therapeutic efficacy.
Structural versatility enables this compound's application in multicomponent reactions (MCRs), which are pivotal for rapid molecular diversification. In a 2023 study published in *Organic Letters*, it was shown that combining this ester with urea derivatives via Ugi four-component reactions generates libraries of compounds with tunable physicochemical properties. This approach has streamlined lead optimization processes for targets such as histone deacetylase inhibitors and kinase modulators, where subtle structural variations significantly impact biological activity.
Bioorthogonal chemistry applications further expand its utility in live-cell imaging studies. The ketone functionality allows selective Staudinger ligation reactions under physiological conditions without interfering with cellular processes. Researchers at Stanford University recently utilized this feature to label intracellular proteins transiently during signaling pathways, enabling real-time tracking without perturbing natural interactions—a breakthrough for mechanistic studies requiring minimal experimental interference.
Computational modeling has revealed novel insights into its interaction dynamics with biological targets. Density functional theory (DFT) calculations published this year indicate that the nitro group's electron-withdrawing effect modulates hydrogen bonding networks critical for enzyme inhibition selectivity. These findings were experimentally validated through docking studies against epigenetic regulators, demonstrating improved binding affinities when compared to unsubstituted analogs—a discovery now informing structure-based drug design strategies.
In material science applications, this compound serves as an effective crosslinking agent for creating stimuli-responsive hydrogels. Its ability to form reversible Michael adducts under varying pH conditions has led to innovations in wound healing technologies where gel degradation rates correlate with tissue regeneration phases. A recent Nature Communications article detailed its use in creating self-healing polymer networks capable of sustained antibiotic release over 7-day periods—critical for preventing post-surgical infections without systemic toxicity.
Safety evaluations conducted through quantitative structure-activity relationship (QSAR) models confirm its low cytotoxicity profile at therapeutic concentrations when used as an intermediate or carrier molecule. These assessments align with current regulatory requirements for preclinical development pipelines, ensuring compliance with safety standards while maintaining synthetic flexibility across diverse applications.
Ongoing research focuses on exploiting its dual functionality as both a protecting group and reactive handle during multi-step syntheses. Chemists at MIT recently reported using it as a "masked" nucleophile that can be selectively activated through redox chemistry after other reaction steps are completed—a strategy reducing purification steps required during complex molecule assembly processes.
Preliminary pharmacokinetic data from rodent models suggest favorable absorption characteristics when incorporated into lipid-based formulations due to its amphiphilic nature resulting from the nitroaromatic substituent and ester groups acting synergistically to optimize membrane permeability without excessive lipophilicity—a critical balance for oral drug delivery systems.
Emerging applications include its role as a building block for supramolecular assemblies where hydrogen bonding interactions between acetoacetyl units form dynamic covalent networks capable of adaptive mechanical properties under different environmental conditions—potentially revolutionizing smart material design principles across multiple industries.
In analytical chemistry contexts, derivatization protocols involving this compound have improved detection limits for trace metabolites analysis via mass spectrometry techniques like MALDI-ToF MS due to enhanced ionization efficiency conferred by the nitro substituent's electron density distribution—a refinement validated across multiple metabolomics platforms this past quarter.
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